molecular formula C15H21NO2 B286056 N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide

N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide

Cat. No. B286056
M. Wt: 247.33 g/mol
InChI Key: FPADGSJUHCKNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide, also known as BDF-589, is a synthetic compound that belongs to the benzofuran family. It has gained attention in the scientific community due to its potential applications in cancer treatment. BDF-589 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further research.

Mechanism of Action

N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide exerts its anti-tumor activity through the inhibition of the mTOR pathway. The mTOR pathway is a key regulator of cell growth and proliferation, and its dysregulation is commonly observed in cancer cells. N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide inhibits the activity of mTOR by binding to its active site, thereby preventing the downstream signaling events that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and immunomodulatory effects. N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the mTOR pathway, making it an ideal tool for studying the role of mTOR in cancer and other diseases. However, N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide is also highly toxic and can cause cell death at low concentrations, which can limit its use in certain experiments. Additionally, N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide is not currently available as a commercial product, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide. One area of interest is the development of more potent and selective mTOR inhibitors based on the structure of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide. Another area of interest is the investigation of the potential applications of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide in combination with other anti-cancer agents. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide.

Synthesis Methods

N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the use of reagents such as tert-butyl lithium, acetyl chloride, and sodium hydroxide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has been extensively studied for its potential applications in cancer treatment. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has potential as a therapeutic agent for cancer treatment.

properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-tert-butyl-2,2-dimethyl-3H-1-benzofuran-7-carboxamide

InChI

InChI=1S/C15H21NO2/c1-14(2,3)16-13(17)11-8-6-7-10-9-15(4,5)18-12(10)11/h6-8H,9H2,1-5H3,(H,16,17)

InChI Key

FPADGSJUHCKNND-UHFFFAOYSA-N

SMILES

CC1(CC2=CC=CC(=C2O1)C(=O)NC(C)(C)C)C

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)NC(C)(C)C)C

Origin of Product

United States

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